2-Oxo-3-(2,4,6-trifluorophenyl)propanoic acid 2-Oxo-3-(2,4,6-trifluorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18225765
InChI: InChI=1S/C9H5F3O3/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2H,3H2,(H,14,15)
SMILES:
Molecular Formula: C9H5F3O3
Molecular Weight: 218.13 g/mol

2-Oxo-3-(2,4,6-trifluorophenyl)propanoic acid

CAS No.:

Cat. No.: VC18225765

Molecular Formula: C9H5F3O3

Molecular Weight: 218.13 g/mol

* For research use only. Not for human or veterinary use.

2-Oxo-3-(2,4,6-trifluorophenyl)propanoic acid -

Specification

Molecular Formula C9H5F3O3
Molecular Weight 218.13 g/mol
IUPAC Name 2-oxo-3-(2,4,6-trifluorophenyl)propanoic acid
Standard InChI InChI=1S/C9H5F3O3/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2H,3H2,(H,14,15)
Standard InChI Key IGYHEXKXTMUQPA-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1F)CC(=O)C(=O)O)F)F

Introduction

Chemical Structure and Molecular Properties

2-Oxo-3-(2,4,6-trifluorophenyl)propanoic acid (molecular formula: C₉H₅F₃O₃) features a propanoic acid backbone substituted with a keto group at the second carbon and a 2,4,6-trifluorophenyl ring at the third carbon (Figure 1). The trifluorophenyl group introduces significant electronegativity and steric effects, influencing reactivity and intermolecular interactions. The fluorine atoms at the 2, 4, and 6 positions create a symmetric substitution pattern, which enhances thermal stability and resistance to enzymatic degradation compared to asymmetrically fluorinated analogs .

Key Structural Features:

  • Keto Group (C=O): Enhances electrophilicity at the α-carbon, facilitating nucleophilic addition reactions.

  • Trifluorophenyl Ring: Imparts lipophilicity and electron-withdrawing effects, critical for binding to hydrophobic pockets in biological targets .

  • Carboxylic Acid (-COOH): Enables salt formation, solubility modulation, and hydrogen-bonding interactions.

The compound’s molecular weight is 228.13 g/mol, with a calculated partition coefficient (LogP) of 1.82, indicating moderate lipophilicity . Spectroscopic characterization would typically include:

  • ¹H NMR: A singlet for the three equivalent fluorine atoms (δ 7.2–7.5 ppm) and a downfield-shifted proton adjacent to the keto group (δ 3.8–4.2 ppm).

  • ¹³C NMR: Peaks for the carbonyl carbons (C=O at δ 170–180 ppm) and aromatic carbons (δ 110–130 ppm) .

Synthesis and Reaction Pathways

While no direct synthesis reports for 2-oxo-3-(2,4,6-trifluorophenyl)propanoic acid exist, analogous compounds provide viable routes. A common strategy involves Friedel-Crafts acylation or Knoevenagel condensation to introduce the keto and aryl groups.

Friedel-Crafts Acylation Route

  • Starting Material: 2,4,6-Trifluorobenzene and propiolic acid.

  • Reagents: Lewis acid catalysts (e.g., AlCl₃) facilitate electrophilic aromatic substitution.

  • Mechanism: The keto group is introduced via acylation, followed by oxidation to the carboxylic acid .

Knoevenagel Condensation

  • Reactants: 2,4,6-Trifluorobenzaldehyde and malonic acid.

  • Conditions: Piperidine catalyst in ethanol under reflux.

  • Outcome: Forms the α,β-unsaturated intermediate, which is hydrogenated and oxidized to yield the target compound .

Example Synthesis of a Related Compound:
A 91% yield was achieved for 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid using dichloromethane, oxalyl chloride, and triethylamine . Adapting this method, replacing 2,4,5-trifluorophenyl with 2,4,6-trifluorophenyl precursors could yield the desired product.

Physicochemical and Spectroscopic Data

Table 1: Comparative Properties of Trifluorophenyl Propanoic Acid Derivatives

Compound NameMolecular FormulaMelting Point (°C)LogPKey Applications
2-Oxo-3-(2,4,6-trifluorophenyl)propanoic acidC₉H₅F₃O₃152–154*1.82*Drug intermediates, Materials
3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acidC₁₀H₇F₃O₃145–147 2.1Antibiotic synthesis
3-Oxo-3-(4-trifluoromethylphenyl)propanoic acid ethyl esterC₁₂H₁₁F₃O₃89–91 3.2Farnesyltransferase inhibitors

*Predicted values using computational tools (e.g., ChemAxon).

Biological Activity and Applications

Material Science Applications

  • Liquid Crystals: The symmetric fluorine substitution improves thermal stability and mesophase range.

  • Polymer Additives: Enhances UV resistance and reduces flammability in polyesters .

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric routes to access enantiopure forms for chiral drug synthesis.

  • Targeted Drug Delivery: Conjugate with nanoparticles to enhance bioavailability.

  • Computational Modeling: Predict binding modes with SARS-CoV-2 main protease using molecular docking.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator